Technical Guide: Synthesis of 1-Azabicyclo[3.3.1]nonan-3-one
Technical Guide: Synthesis of 1-Azabicyclo[3.3.1]nonan-3-one
The following is an in-depth technical guide on the synthesis of 1-Azabicyclo[3.3.1]nonan-3-one .
[1][2]
Introduction & Structural Analysis
1-Azabicyclo[3.3.1]nonan-3-one (CAS: 29170-80-7) represents a distinct class of bicyclic amines where the nitrogen atom is positioned at the bridgehead (position 1), unlike the more common 9-azabicyclo[3.3.1]nonane (granatanone) or 3-azabicyclo[3.3.1]nonane (bispidine) derivatives.[1][2] This structural nuance imparts unique pharmacological properties, making it a valuable scaffold in the development of muscarinic receptor antagonists, nicotinic agonists, and sigma receptor ligands.
Structural Topology
The [3.3.1] bicyclic system consists of two six-membered rings fused at positions 1 and 5. In this specific isomer:
-
Position 1: Nitrogen atom (Bridgehead).
-
Position 5: Methine carbon (Bridgehead).
-
Bridges:
-
Bridge A (C2): 1-carbon bridge connecting N1 and C3 (derived from the piperidine core in the synthetic strategy below).
-
Bridge B (C6-C7-C8): 3-carbon bridge.
-
Bridge C (C2-C3-C4): 3-carbon bridge containing the ketone functionality.
-
Understanding this topology is critical for retrosynthetic planning, as the molecule can be viewed as a bridged piperidine or a transannularly bridged azocane.
Retrosynthetic Analysis
The most robust synthetic strategy relies on the Dieckmann Condensation of a diester precursor. This approach leverages the nucleophilicity of the piperidine nitrogen to establish the requisite side chains, followed by an intramolecular Claisen (Dieckmann) condensation to close the second ring.
-
Disconnection: C2–C3 bond (relative to the ketone).
-
Precursor: Diethyl 1,3-piperidinediacetate.
-
Starting Material: Ethyl 3-pyridylacetate or Ethyl nipecotate (with homologation).
Figure 1: Retrosynthetic pathway showing the disconnection to a piperidine diester.
Primary Synthetic Strategy: The Dieckmann Route
This protocol is the "Gold Standard" for generating the 1-azabicyclo[3.3.1] skeleton with a ketone at the 3-position. It avoids the regioselectivity issues often seen in double-Mannich condensations for this specific isomer.
Phase 1: Precursor Synthesis
The synthesis begins with Ethyl 3-piperidylacetate . If this is not commercially available, it can be prepared via the hydrogenation of ethyl 3-pyridylacetate.
Step 1: N-Alkylation
-
Reagents: Ethyl 3-piperidylacetate, Ethyl bromoacetate, Potassium Carbonate (
), Acetone or Acetonitrile. -
Conditions: Reflux, 12–18 hours.
-
Mechanism:
displacement of the bromide by the secondary piperidine nitrogen. -
Product: Diethyl 1,3-piperidinediacetate.
Protocol:
-
Dissolve 10.0 g (58 mmol) of ethyl 3-piperidylacetate in 150 mL of dry acetonitrile.
-
Add 9.6 g (69 mmol) of anhydrous
and 10.2 g (61 mmol) of ethyl bromoacetate. -
Heat to reflux under nitrogen for 16 hours. Monitor by TLC (EtOAc/Hexane).
-
Filter off inorganic salts and concentrate the filtrate in vacuo.
-
Purification: Vacuum distillation or flash chromatography (SiO2, EtOAc/Hexane 1:1) to yield the diester as a pale yellow oil.
Phase 2: Ring Closure (Dieckmann Condensation)
This is the critical ring-forming step. The use of a strong, bulky base like Potassium tert-butoxide (
Step 2: Cyclization
-
Reagents: Diethyl 1,3-piperidinediacetate,
(or NaH), Toluene (or Benzene). -
Conditions: Reflux, 4–6 hours.
-
Mechanism: Base-mediated enolization of the N-acetate group followed by nucleophilic attack on the C3-sidechain ester carbonyl.
Protocol:
-
Prepare a suspension of
(1.5 equiv) in dry toluene under inert atmosphere ( or Ar). -
Add the diester (from Phase 1) dropwise to the refluxing suspension over 1 hour. Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Continue reflux for 4 hours. The solution typically turns orange/brown.
-
Cool to
and quench with glacial acetic acid (stoichiometric amount). -
Partition between water and ethyl acetate. The product exists as the
-keto ester enol; extract the organic phase. -
Dry over
and concentrate to obtain the crude -keto ester intermediate (Ethyl 3-oxo-1-azabicyclo[3.3.1]nonane-2-carboxylate ).
Phase 3: Hydrolysis and Decarboxylation
The ester group at position 2 is removed to yield the final ketone.
Step 3: Decarboxylation
-
Reagents: 6M HCl.
-
Conditions: Reflux, 6–12 hours.
-
Product: 1-Azabicyclo[3.3.1]nonan-3-one (isolated as hydrochloride salt or free base).[3]
Protocol:
-
Dissolve the crude
-keto ester in 6M HCl (10 mL per gram of ester). -
Reflux vigorously. Evolution of
gas indicates the reaction progress.[4] -
Once gas evolution ceases (approx. 6 hours), cool the solution.
-
Workup:
-
For HCl salt: Evaporate to dryness and recrystallize from EtOH/Et2O.
-
For Free Base: Basify with solid
to pH 10, extract with (3x), dry over , and concentrate.
-
-
Purification: Sublimation or Kugelrohr distillation is effective for the free base.
Summary of Reaction Data
| Parameter | Value / Condition | Note |
| Precursor CAS | 59785-56-9 (Ethyl 3-piperidylacetate) | Starting material |
| Base | Potassium tert-butoxide ( | Preferred over NaH for solubility |
| Solvent | Toluene / Benzene | Non-polar solvent favors cyclization |
| Typical Yield | 45–60% (Over 3 steps) | Dependent on dilution in Step 2 |
| Product CAS | 29170-80-7 | 1-Azabicyclo[3.3.1]nonan-3-one |
| Appearance | White crystalline solid (HCl salt) | Hygroscopic |
Mechanistic Insight
The success of this synthesis hinges on the conformational flexibility of the piperidine ring allowing the two acetate side chains to reach proximity.
Figure 2: Step-wise mechanism of the Dieckmann cyclization forming the [3.3.1] bridge.
Key Causality:
-
Regioselectivity: The enolization can theoretically occur at either the N-acetate or the C3-acetate. However, the formation of the [3.3.1] system is thermodynamically favored over the strained [2.2.2] or [4.2.1] alternatives in this specific substrate configuration.
-
Dilution Effect: High dilution is strictly required in Step 2 to prevent the intermolecular condensation of two diester molecules, which would form linear oligomers.
Alternative Strategies
While the Dieckmann route is superior for the 3-one isomer, researchers should be aware of alternatives for substituted derivatives:
-
Intramolecular Mannich (Robinson-Schöpf): Typically yields 9-azabicyclo[3.3.1]nonan-3-one (Granatanone) when using glutaraldehyde, methylamine, and acetonedicarboxylic acid. Modifying this to get the 1-aza isomer requires a pre-formed cyclic amine (piperidine) and formaldehyde, which is synthetically more complex and prone to polymerization.
-
Radical Cyclization: Cyclization of 3-(3-halopropyl)piperidones using
has been reported but generally suffers from lower yields and difficult purification of tin byproducts.
References
-
ChemicalBook. (2025). 1-Azabicyclo[3.3.1]nonan-3-one Properties and CAS 29170-80-7.[3][5][6][7][8] Retrieved from
- Momose, T., et al. (1978). Synthesis of 1-azabicyclo[3.3.1]nonane derivatives via Dieckmann condensation. Chemical & Pharmaceutical Bulletin.
-
EnamineStore. (2025). Building Block: 1-azabicyclo[3.3.1]nonan-3-one. Retrieved from
-
BldPharm. (2025). Product Information: 1-Azabicyclo[3.3.1]nonan-3-one.[3][5][6][7][8][9][10] Retrieved from
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- 3. 128318-80-9,2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 5. Buy 2,3-Dibromo-4,5-dihydroxybenzaldehyde (EVT-448114) | 14045-41-1 [evitachem.com]
- 6. 122737-61-5|4-Methyl-1-azabicyclo[2.2.1]heptan-3-one|BLD Pharm [bldpharm.com]
- 7. 17604-28-3|1-Azabicyclo[3.2.1]octan-3-one|BLD Pharm [bldpharm.com]
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